Compounds containing both a pyridine ring and an epoxide (oxirane) ring, such as 6-fluoro-3,4-dihydro-2-(oxiran-2-yl)-2H-chromene [], are of significant interest in medicinal chemistry due to their potential biological activities. These activities stem from the individual properties of the pyridine and epoxide moieties, as well as their combined effect on a molecule's overall structure and reactivity.
One paper describes the synthesis of 6-fluoro-3,4-dihydro-2-(oxiran-2-yl)-2H-chromene (a structure containing both a pyridine ring and an epoxide) starting from (R)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid []. While the specific reaction steps are not detailed in the provided abstract, it mentions that the synthesis yields a mixture of two stereoisomers, highlighting the importance of stereochemical control in the synthesis of these types of compounds.
Several papers discuss compounds containing both pyridine and oxirane rings. The presence of these two groups within a molecule can lead to interesting structural features. For example, in the case of 6-fluoro-3,4-dihydro-2-(oxiran-2-yl)-2H-chromene [], the relative stereochemistry of the substituents on the epoxide ring was determined through X-ray crystallography. This highlights the potential for isomerism in these types of structures, which can significantly impact their biological activity and physicochemical properties.
Several papers describe reactions involving compounds with both pyridine and epoxide rings. One example is the synthesis of 3-[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-urea/thiourea derivatives []. This synthesis involved using 6-fluoro-3,4-dihydro-2-(oxiran-2-yl)-2H-chromene as a starting material and reacting it with various urea and thiourea derivatives.
For instance, 5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712) [] acts as a mechanism-based inactivator of human cytochrome P450 2D6. This inactivation involves a metabolic pathway where the phenyl group on the imidazole ring of SCH 66712 undergoes oxidation, potentially leading to methylene quinone formation. This reactive intermediate then forms a protein adduct, irreversibly inhibiting the enzyme. This example showcases how structural modifications on related molecules can drastically impact their interaction with biological targets and their mechanism of action.
One prominent application is in medicinal chemistry, particularly in developing new antimicrobial agents. A series of 3-[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-urea/thiourea derivatives, synthesized from a 5-Fluoro-2-(oxiran-2-yl)pyridine-like scaffold, were tested for their antimicrobial activities []. These compounds displayed moderate to excellent activity against various bacterial and fungal strains. This finding highlights the potential of these structures as lead compounds for developing novel antimicrobial drugs.
Another noteworthy application lies in developing potential anticancer agents. For example, 5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712) [] was investigated for its potential as an anticancer drug candidate due to its ability to inhibit specific cytochrome P450 enzymes, some of which are involved in cancer cell growth and proliferation.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2